2-[2-(1-Methylethylidene)hydrazino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(1-Methylethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but the process generally involves:
Reaction of benzoic acid with hydrazine hydrate: This step forms a hydrazone intermediate.
Condensation with isopropylidene derivatives: This step introduces the isopropylidene group to the hydrazone intermediate, forming the final product.
Chemical Reactions Analysis
2-[2-(1-Methylethylidene)hydrazino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[2-(1-Methylethylidene)hydrazino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-Methylethylidene)hydrazino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The isopropylidene group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-[2-(1-Methylethylidene)hydrazino]benzoic acid can be compared with other hydrazino derivatives, such as:
2-Hydrazino-2-imidazoline hydrobromide: This compound has a similar hydrazino group but differs in its imidazoline structure.
3-Hydrazino-6-phenylpyridazine: This compound contains a hydrazino group attached to a pyridazine ring.
1-Hydrazino-2-propanol: This compound has a hydrazino group attached to a propanol backbone.
The uniqueness of this compound lies in its specific structure, which combines a benzoic acid moiety with an isopropylidene hydrazino group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2-propan-2-ylidenehydrazinyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)11-12-9-6-4-3-5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
MXFWBQNNPXWYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1C(=O)O)C |
Origin of Product |
United States |
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